Estrone, benzoate
Description
Historical Context and Early Research Milestones
Initial Discovery and Reporting in the Steroid Field
The scientific journey of estrone (B1671321), benzoate (B1203000) began in 1932 when Adolf Butenandt first reported on this C3 benzoate ester of estrone taylorandfrancis.com. This discovery occurred during a period of intense research into steroid hormones, following the isolation and characterization of estrone itself. The independent discovery of estrone by Edward Doisy and Adolf Butenandt in the 1920s and early 1930s marked a pivotal moment in endocrinology, paving the way for the synthesis and investigation of various estrogen derivatives wikipedia.org. Estrone, benzoate was synthesized as a derivative of estrone, a naturally occurring estrogen, with the benzoate group attached at the C3 position.
Role in the Scientific Development of Other Estrogen Esters
The research into this compound was instrumental in the development of other, more pharmacologically active estrogen esters. Notably, the insights gained from this compound led directly to the synthesis of estradiol (B170435) benzoate in 1933 taylorandfrancis.comcymitquimica.com. Estradiol benzoate was the first estradiol ester to be introduced for medical use, demonstrating a prolonged duration of action compared to unconjugated estradiol cymitquimica.comkarger.com. This success spurred further research into esterification as a strategy to modify the pharmacokinetic properties of steroid hormones, enhancing their bioavailability, metabolic stability, and achieving depot effects for extended therapeutic action karger.comwikipedia.orgoup.com. Consequently, this compound served as a crucial precursor in the scientific lineage of widely used estrogen esters such as estradiol valerate (B167501) and estradiol cypionate, which were developed later to offer even longer durations of action wikipedia.orgontosight.ai.
Early Academic Investigations in Experimental Animal Models
Early academic investigations into this compound and related compounds primarily focused on their biological effects and pharmacokinetic profiles, often utilizing experimental animal models. Adolf Butenandt's 1932 report indicated that this compound in oil solution exhibited a prolonged duration of action when injected into animals, a benefit not observed with intravenous administration karger.com. These early findings highlighted the significance of the ester linkage and the formulation vehicle in determining the hormone's release and duration of effect. Later studies, such as those investigating the effects of estradiol benzoate on neuropeptide Y (NPY) levels in animal models, demonstrated specific neuroendocrine modulations. For instance, an injection of 50 μg of estradiol benzoate was found to significantly decrease NPY levels in the median eminence (ME) of rats 48 hours later nih.gov. Such studies contributed to understanding the complex interplay between steroid hormones and neurobiological pathways.
Academic Significance and Contemporary Research Trajectory
Theoretical Frameworks of Estrogen Ester Pro-drugs in Biological Systems
This compound and its successors, like estradiol benzoate, are prime examples of steroid ester prodrugs. The theoretical framework underpinning their use posits that esterification of the parent steroid hormone alters its physicochemical properties, such as lipophilicity and resistance to rapid metabolism karger.comwikipedia.org. Upon administration, these esters are designed to be hydrolyzed by endogenous esterases in the body, releasing the active parent estrogen (estradiol or estrone) karger.comwikipedia.orgoup.com. This prodrug strategy allows for controlled release, improved oral bioavailability (though often still limited compared to parenteral routes), and the creation of local depots, particularly when formulated in oil for intramuscular injection, leading to sustained therapeutic effects karger.comwikipedia.org. Esterification is considered a metabolic modification that can enhance potency and prolong activity without deactivating the hormone's biological effects oup.com.
Evolution of Research Paradigms from Initial Discoveries to Advanced Mechanistic Studies
The research trajectory of this compound and its derivatives has evolved from initial synthesis and basic pharmacological observations to sophisticated mechanistic studies. Following the introduction of estradiol benzoate in 1933, a variety of estrogen esters were developed and utilized for decades cymitquimica.comwikipedia.orgontosight.ai. By the 1950s, longer-acting esters like estradiol valerate and cypionate began to supersede earlier forms due to their more predictable pharmacokinetics and extended duration of action wikipedia.orgontosight.ai.
Contemporary research continues to explore the nuanced mechanisms by which estrogens and their esters interact with biological systems. Studies have investigated their effects on cellular processes, such as the inhibition of smooth muscle cell (SMC) growth and mitogen-activated protein kinase (MAPK) activity ahajournals.orgahajournals.org. These studies have revealed differential potencies among various estrogen esters, with estradiol benzoate exhibiting significant inhibitory effects, though generally less potent than estradiol itself ahajournals.orgahajournals.orgwikipedia.org. Furthermore, research has delved into the modulation of neuroendocrine pathways, examining how estradiol benzoate influences gene expression of neuropeptides like NPY and POMC in response to physiological stimuli such as hypoglycemia or stress karger.comuned.esjneurosci.orgoup.com. These advanced mechanistic studies, employing in vitro assays, receptor binding studies, and detailed in vivo analyses, continue to refine our understanding of estrogen signaling and the role of ester prodrugs.
Data Tables
Table 1: Comparative Pharmacokinetic Properties of Estradiol Esters
This table summarizes key pharmacokinetic parameters for estradiol benzoate and related esters, highlighting differences in their release and duration of action.
| Ester | Time to Peak Estradiol/Estrone Levels (days) | Duration of Elevated Estrogen Levels (days) | Elimination Half-Life (hours) | Relative Estrogenic Potency (vs. Estradiol) |
| Estradiol Benzoate | ~2 | 4-5 | 48-120 | 0.52 (REP) |
| Estradiol Valerate | ~2 | 7-8 | Not specified | 0.04-21 (REP) |
| Estradiol Cypionate | ~4 | ~11 | Not specified | ~4.0 (RBA) |
| Estradiol Dipropionate | Not specified | Not specified | Not specified | Not specified |
Note: Data is compiled from various sources, primarily focusing on estradiol esters due to the limited direct marketing and extensive research on this compound itself. REP = Relative Estrogenic Potency; RBA = Relative Binding Affinity. Values are approximate and can vary based on study conditions. ontosight.ainih.govwikipedia.org
Table 2: Relative Binding Affinity (RBA) and Estrogenic Potency (REP) of Estrogens and Esters
This table illustrates the comparative affinity of various estrogenic compounds for estrogen receptors (ERs) and their potencies in cellular assays.
| Compound | Relative Binding Affinity (RBA) to ERα (%) | Relative Estrogenic Potency (REP) (vs. Estradiol) |
| Estradiol (E2) | 100 | 100 |
| Estradiol Benzoate (EB) | ~0.52 | ~0.52 |
| Estradiol Valerate (EV) | ~0.04-21 | Not specified |
| Estradiol Cypionate (EC) | ~4.0 | Not specified |
| Estrone (E1) | 4.0 | 4.0 (reported as ~4% of estradiol) |
| Estrone Sulfate (B86663) (E1S) | <0.001 | <0.001 |
Note: RBA values are often determined via in-vitro displacement of labeled estradiol. REP values are typically calculated from EC50 in cell-based assays. Values can vary significantly between studies and assay methodologies. wikipedia.orgahajournals.orgwikipedia.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUKRSLIEVXDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Chemical Modification Research
Methodologies for the Chemical Synthesis of Estrone (B1671321) and its Esters
The synthesis of estrone and its esters can be achieved through various routes, including total synthesis from simple organic molecules and semi-synthesis from naturally occurring steroids. The addition of an ester group, such as benzoate (B1203000), is a subsequent derivatization step.
Precursor Compounds and Reaction Mechanisms in Steroid Synthesis
The total synthesis of the steroid skeleton is a significant achievement in organic chemistry. One of the most practical and industrially applied routes for estrone synthesis was developed by Torgov and his colleagues. caltech.edu This convergent synthesis builds the tetracyclic steroid core by combining A-ring and D-ring precursors.
Key precursors and steps in a common synthetic pathway include:
6-methoxy-1-tetralone (B92454): This compound serves as the precursor for the A and B rings of the steroid.
Vinyl magnesium bromide: This Grignard reagent reacts with 6-methoxy-1-tetralone to form a tertiary allylic alcohol. caltech.edu
2-methyl-1,3-cyclopentanedione: This molecule acts as the precursor for the D-ring.
The reaction mechanism involves the condensation of these precursors to construct the C and D rings onto the existing AB-ring system, ultimately forming the complete four-ring steroid structure. caltech.edu The final step in forming estrone from its methyl ether intermediate involves demethylation, often using a reagent like pyridinium (B92312) chloride. caltech.edu
In biological systems, estrone is synthesized from cholesterol. wikipedia.org The primary pathway involves the conversion of androstenedione (B190577) to estrone, a reaction catalyzed by the enzyme aromatase. wikipedia.orgglowm.comyoutube.com Estrone can also be formed through the reversible oxidation of estradiol (B170435) by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov
The synthesis of estrone benzoate from estrone is a standard esterification reaction. The phenolic hydroxyl group at the C-3 position of estrone is reacted with benzoyl chloride or benzoic anhydride, typically in the presence of a base like pyridine, to form the benzoate ester. This modification increases the lipophilicity of the molecule.
| Precursor Compound | Role in Synthesis | Synthetic Approach |
| 6-methoxy-1-tetralone | Source of A and B rings | Total Synthesis (Torgov) caltech.edu |
| Vinyl magnesium bromide | Reagent for C-ring formation | Total Synthesis (Torgov) caltech.edu |
| Androstenedione | Direct precursor | Biosynthesis wikipedia.orgglowm.com |
| Estradiol | Interconvertible precursor | Biosynthesis wikipedia.orgnih.gov |
Derivatization Strategies for Structural Elucidation and Activity Modulation
Derivatization, the process of chemically modifying a compound, is a critical tool in the study of estrone and its esters. It is employed for two primary purposes: to facilitate structural analysis and to modulate biological activity.
For structural elucidation, especially in quantitative analysis using techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), derivatization is often necessary to improve the analytical properties of the steroid. nih.gov For instance, estrogens can be derivatized using agents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) to generate derivatives with specific product ions, enhancing the specificity and sensitivity of mass spectrometric detection. nih.gov Other reagents are used to make the molecules more volatile for GC analysis or to improve ionization efficiency in MS. researchgate.neteiu.edu
For activity modulation, derivatization can alter a compound's potency, duration of action, or metabolic stability. nih.gov The addition of an ester group, such as benzoate at the C-3 hydroxyl position, is a common strategy to create a more lipophilic pro-drug. This can prolong the compound's release and duration of action. youtube.com Modifications at other positions, such as the C-17 ketone, are also explored to create analogs with different activity profiles. nih.gov
| Derivatization Agent/Method | Purpose | Analytical Technique |
| Benzoylation | Activity Modulation (prolonged action) youtube.com | N/A |
| FMP-TS | Structural Elucidation (enhanced sensitivity) nih.gov | LC-MS/MS |
| Dansyl chloride | Structural Elucidation (enhanced sensitivity) nih.govresearchgate.net | LC-MS/MS |
| Girard's Reagent P | Structural Elucidation (enhanced sensitivity) researchgate.net | LC-MS/MS |
| Silylation (e.g., BSTFA) | Structural Elucidation (increased volatility) eiu.edu | GC-MS |
Investigation of Structure-Activity Relationships via Synthetic Analogs
The investigation of structure-activity relationships (SAR) aims to understand how specific chemical features of a molecule contribute to its biological effects. For estrogens like estrone benzoate, SAR studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity, typically their ability to bind to and activate estrogen receptors (ER).
Key structural features of estrone that are crucial for its estrogenic activity have been identified through extensive research:
Aromatic A-Ring with C-3 Hydroxyl Group: The phenolic hydroxyl group at the C-3 position is essential for binding to the estrogen receptor, acting as a critical hydrogen bond donor. acs.org Esterification at this position, as in estrone benzoate, results in a pro-drug that must be hydrolyzed in the body to release the active estrone.
C-17 Position: The ketone group at C-17 is a key feature. Modifications at this position can significantly alter the compound's activity. For example, a series of 17-modified analogs of 2-methoxyestradiol (B1684026) (a related compound) were synthesized, leading to compounds with improved antiproliferative activity and metabolic stability while lacking estrogenic properties. nih.gov
Substituents on the Steroid Core: Adding substituents to other parts of the steroid ring can modulate activity. For instance, introducing substituents at the C-2 and C-4 positions on the A-ring has been shown to enhance the neuroprotective activity of some estrogens. rsc.org Conversely, unsaturation in the B-ring has been reported to decrease estrogenic activity. uomustansiriyah.edu.iq
These SAR studies provide a rational basis for the design of new synthetic estrogens with tailored therapeutic profiles, such as enhanced receptor selectivity or improved metabolic stability. acs.org
Molecular and Cellular Mechanisms of Action in Experimental Systems
Estrogen Receptor Interactions and Ligand Binding Kinetics
The primary targets for estrone (B1671321) are the nuclear estrogen receptors, ERα and ERβ. As a prodrug, estrone benzoate (B1203000) itself possesses a significantly lower affinity for these receptors compared to its active form, estrone, and the more potent estradiol (B170435). Its activity is realized following enzymatic cleavage of the benzoate group.
Once converted to estrone, the active ligand demonstrates a distinct binding profile for the two main estrogen receptor subtypes. Estrone is classified as a weak estrogen agonist, exhibiting a lower binding affinity for both ERα and ERβ when compared to 17β-estradiol. nih.gov In competitive binding assays, the relative binding affinity (RBA) of estrone for ERα is reported to be between 4% and 10% of that of estradiol. nih.gov Its affinity for ERβ is even lower, ranging from 2% to 3.5% relative to estradiol. nih.gov
This differential affinity suggests that the physiological effects of estrone are modulated by the relative expression levels of ERα and ERβ in target tissues. While it binds to both receptors, it does not show strong selectivity for one subtype over the other in the way that some synthetic ligands do. The binding affinities of estrone relative to other estrogens have been characterized in multiple in vitro systems. nih.gov
Relative Binding Affinity of Estrone for Estrogen Receptors
| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) | Reference |
|---|---|---|---|
| Estradiol | 100 | 100 | nih.gov |
| Estrone | 4 - 10 | 2 - 3.5 | nih.gov |
The binding of an estrogenic ligand, such as estrone, to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor protein. oup.com This structural alteration is a prerequisite for receptor activation. Upon agonist binding, the receptor dimerizes, forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers. mdpi.com
The ligand-induced conformational shift, often described as a "mouse trap" mechanism, involves the repositioning of a C-terminal helix (helix 12) of the LBD. This helix folds over and seals the ligand-binding pocket, creating a stable surface that is recognized by and recruits coactivator proteins. nih.gov These coactivators are essential for initiating the downstream events of gene transcription. In contrast, antagonists induce a different conformation where helix 12 is displaced, preventing coactivator binding and promoting interaction with corepressor proteins. Research suggests that at high concentrations, estrone may interfere with the binding of the more potent estradiol, favoring a non-active conformation of the receptor complex and potentially acting as an antagonist under specific conditions. nih.gov
Enzymatic Biotransformation and Metabolic Fate in Research Models
Estrone benzoate is biologically inactive until it is hydrolyzed to free estrone. This conversion is a critical first step, after which estrone enters the complex network of estrogen metabolism.
The ester bond in estrone benzoate is cleaved by non-specific esterase enzymes present in the liver, blood, and other tissues, releasing active estrone and benzoic acid. wikipedia.org Once formed, estrone is subject to several metabolic transformations. It exists in a dynamic equilibrium with the more potent 17β-estradiol, a reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov
Ester Hydrolysis to Estradiol in Experimental Systems
Estrone benzoate is a synthetic ester of estrone, which functions as a prodrug. In experimental systems, its primary mechanism of action is initiated through the cleavage of its C3 benzoate ester, a process known as ester hydrolysis. This enzymatic reaction converts estrone benzoate into its biologically active form, estradiol. wikipedia.orgdrugbank.com The esterification of the parent hormone is a chemical modification designed to alter its pharmacokinetic properties. Following administration in experimental models, the ester is cleaved by enzymes present in the liver, blood, and other tissues, resulting in the release of estradiol and benzoic acid. wikipedia.org Estrone benzoate itself possesses a very low affinity for estrogen receptors, estimated to be about 100 times less than that of estradiol, rendering it essentially inactive until this hydrolysis occurs. wikipedia.org The conversion to estradiol is the critical step that allows the compound to exert its estrogenic effects by binding to and activating estrogen receptors (ERα and ERβ). drugbank.com
Role of Specific Enzymes (e.g., Esterases, Cytochrome P450) in Steroid Metabolism
The metabolism of estrone benzoate and its active metabolite, estradiol, involves several key enzyme families.
Esterases : These enzymes are fundamentally responsible for the initial activation of the estrone benzoate prodrug. wikipedia.org They catalyze the hydrolysis of the ester bond, releasing estradiol. This process is not localized to a single organ; esterases are widely distributed in the body, including the liver and blood, ensuring efficient conversion of the administered compound into its active form. wikipedia.org
17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : Once estrone is formed, it exists in equilibrium with estradiol, a conversion catalyzed by 17β-HSDs. nih.govclinpgx.org Specifically, 17β-HSD type 1 is known to catalyze the conversion of estrone to the more potent estradiol. nih.gov This interconversion is a crucial aspect of estrogen homeostasis in various tissues.
Cytochrome P450 (CYP) Enzymes : After the formation of estradiol, the cytochrome P450 superfamily of enzymes plays a major role in its subsequent metabolism, primarily through hydroxylation. clinpgx.org The main oxidative pathways involve the formation of 2-hydroxyestradiol and 4-hydroxyestradiol, catalyzed by enzymes such as CYP1A1, CYP1A2, CYP1B1, and CYP3A4. clinpgx.orgclinpgx.org These hydroxylated metabolites, known as catechol estrogens, can then be further metabolized. Inhibitors and inducers of cytochrome P450 enzymes can influence the metabolism of estradiol, thereby affecting its circulating levels. wikipedia.org
Catechol-O-Methyltransferase (COMT) : The catechol estrogens produced by CYP enzymes are subsequently methylated by COMT to form methoxy-derivatives, such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol. clinpgx.org This step is considered a detoxification pathway, as the methoxylated forms may have different biological activities compared to the hydroxylated precursors. clinpgx.org
Investigation of Metabolic Pathways in in vitro and in vivo Models
The metabolic fate of estrogens, including the estradiol derived from estrone benzoate, has been studied in various experimental models. These studies help elucidate the pathways of biotransformation and elimination.
In in vitro models, such as studies using human breast epithelial cells, the metabolism of estrogens is a key area of investigation to understand their role in cell proliferation and development. nih.gov These systems allow for the detailed study of specific enzymatic reactions, such as sulfonation, which is catalyzed by sulfotransferases (SULTs). SULT1E1, for example, is a high-affinity enzyme for estrogens. nih.gov
In vivo animal models provide a more comprehensive understanding of the compound's effects. In a study using ovariectomized spontaneously hypertensive rats, estradiol benzoate was administered to investigate its effects on blood pressure and the natriuretic peptide system. nih.gov The results showed that estradiol benzoate treatment, unlike conjugated equine estrogens, led to a reduction in blood pressure and body weight, which was associated with an increased synthesis and release of atrial natriuretic peptide (ANP). nih.gov Such studies demonstrate how the metabolic products of estrone benzoate can influence physiological systems beyond classical estrogenic targets. The liver is the primary site for the biotransformation of estrogens in vivo. clinpgx.org Here, estradiol and its metabolites undergo conjugation reactions, including sulfation by sulfotransferases and glucuronidation by glucuronyltransferases (UGTs), which increase their water solubility and facilitate their excretion. clinpgx.org
| Enzyme Family | Role in Estrone Benzoate/Estradiol Metabolism | Key Specific Enzymes | References |
|---|---|---|---|
| Esterases | Hydrolysis of estrone benzoate to estradiol | N/A (General class) | wikipedia.org |
| 17β-Hydroxysteroid Dehydrogenases | Interconversion of estrone and estradiol | 17β-HSD1 | nih.govclinpgx.org |
| Cytochrome P450 | Hydroxylation of estradiol | CYP1A1, CYP1B1, CYP3A4 | clinpgx.orgclinpgx.org |
| Catechol-O-Methyltransferase | Methylation of hydroxylated estradiol metabolites | COMT | clinpgx.org |
| Sulfotransferases | Sulfation of estradiol and its metabolites | SULT1E1 | nih.govclinpgx.org |
Interactions with Other Endocrine Systems at a Molecular Level
Cross-talk with Androgen Receptor Systems
At the molecular level, significant cross-talk exists between the estrogen receptor (ER), activated by estradiol, and the androgen receptor (AR). This interaction is a critical aspect of steroid hormone signaling in tissues that express both receptors, such as breast cancer cells. nih.gov Research has demonstrated that the activation of AR by androgens, such as dihydrotestosterone (DHT), can modulate the activity of the ER. youtube.com
In experimental models of ER-positive breast cancer, the activation of AR can lead to a redistribution of essential transcriptional cofactors, like p300 and SRC3. youtube.com When both ER and AR are activated, these cofactors can be sequestered away from estrogen response elements on the DNA and relocated to androgen response elements. This molecular sequestration results in the inhibition of ER-mediated gene transcription, including key genes involved in cell proliferation. youtube.com This antagonistic cross-talk, where AR activation inhibits ER signaling, has been demonstrated in patient-derived xenograft (PDX) models, where DHT was shown to potently inhibit estradiol-stimulated tumor growth. youtube.com This highlights a direct molecular interplay where one steroid receptor can significantly alter the genomic actions of another. nih.govyoutube.com
Modulation of Neurotransmitter Systems (e.g., Serotonin, Dopamine) in Brain Models
Estradiol, the active metabolite of estrone benzoate, is a potent neuroactive steroid that significantly modulates key neurotransmitter systems in the brain, including the serotonin and dopamine systems. frontiersin.orgnih.gov These interactions are studied in various brain models and are believed to underlie the effects of estrogens on mood, behavior, and cognition. nih.govfrontiersin.org
Serotonin System: Experimental studies have shown that estradiol can exert biphasic and region-specific effects on serotonin receptors. jneurosci.org In ovariectomized rat models, estradiol administration has been found to increase the expression of serotonin transporter (SERT) mRNA. frontiersin.org It also influences the density of serotonin receptors; acute administration can reduce serotonin receptor density, while longer-term exposure can lead to an increase in brain regions rich in estrogen receptors, such as the hypothalamus and amygdala. jneurosci.org By modulating the expression of serotonin receptors and transporters, estradiol potentiates serotonergic transmission in limbic areas, which is strongly linked to the regulation of mood and emotion. frontiersin.org
Dopamine System: The regulation of dopaminergic neurotransmission by estradiol is well-established in animal models. nih.gov Estradiol can modulate multiple aspects of the dopamine system, including its synthesis, release, and receptor density. nih.govfrontiersin.org It has been shown to have a stimulatory effect on dopamine release and metabolism in the striatum and nucleus accumbens of rats. nih.gov This modulation of the dopamine system, a key component of the brain's reward circuitry, allows estradiol to influence motivational behaviors. nih.govfrontiersin.org
| Neurotransmitter System | Effect of Estradiol (from Estrone Benzoate) | Specific Molecular/Cellular Action | References |
|---|---|---|---|
| Serotonin | Modulation of serotonergic activity | Increases SERT mRNA expression; alters density of serotonin receptors | frontiersin.orgfrontiersin.orgjneurosci.org |
| Dopamine | Modulation of dopaminergic activity | Increases dopamine synthesis and release; upregulates dopaminergic receptors | nih.govfrontiersin.org |
Biological Activities and Functional Studies in Animal Models
Effects on Reproductive Physiology in Non-Human Animal Models
The influence of estrone (B1671321) benzoate (B1203000) on the reproductive systems of animals is multifaceted, impacting everything from blood flow to hormonal regulation.
Estrone benzoate has been shown to significantly enhance blood perfusion in the reproductive organs of female mammals. In postpartum dairy buffaloes, administration of estradiol (B170435) benzoate led to an increase in both ovarian and uterine blood flow. mdpi.comnih.gov This was accompanied by a significant rise in the concentrations of estradiol and nitric oxide. mdpi.comnih.gov
Doppler ultrasonography assessments in these buffaloes revealed a notable increase in the cross-sectional diameters of the ovarian artery (OA) and middle uterine artery (MUA) within 24 hours of treatment, an effect that persisted for up to 9 days. mdpi.com Concurrently, there was a significant decrease in the pulsatility index (PI) and resistance index (RI) of blood flow in both the OA and MUA, indicating vasodilation and increased perfusion. nih.gov The blood flow rate (BFR) and blood flow volume (BFV) in these arteries also saw a significant increase from 24 to 72 hours post-administration. nih.gov
Similar effects have been observed in beef cows, where treatment with estradiol benzoate resulted in greater uterine blood perfusion. nih.gov In cows, the administration of estradiol benzoate the day before the expected estrus increased blood perfusion of the endometrium. mdpi.com
| Parameter | Observation | Species | Source |
|---|---|---|---|
| Ovarian & Middle Uterine Artery Diameter | Increased | Dairy Buffalo | mdpi.com |
| Pulsatility Index (PI) & Resistance Index (RI) | Decreased | Dairy Buffalo | nih.gov |
| Blood Flow Rate (BFR) & Blood Flow Volume (BFV) | Increased | Dairy Buffalo | nih.gov |
| Uterine Blood Perfusion | Increased | Beef Cow | nih.gov |
In primate models, such as the rhesus macaque, estradiol benzoate has demonstrated a complex, dual role in regulating the release of Gonadotropin-Releasing Hormone (GnRH) and kisspeptin, key regulators of the reproductive axis. nih.gov The mode and duration of administration appear to be critical factors in determining its effect.
Systemic administration of estradiol benzoate typically suppresses the release of GnRH and kisspeptin, a phenomenon known as the negative feedback action of estradiol. nih.gov However, direct and brief infusion of estradiol benzoate into the stalk-median eminence (S-ME) of the hypothalamus stimulates the release of both GnRH and kisspeptin within a short latency. nih.govscispace.com Prolonged infusion for 4 or 7 hours into the S-ME also stimulated both GnRH and kisspeptin release. scispace.com This suggests that locally synthesized and released neuroestrogens within the hypothalamus play a significant role in reproduction. researchgate.net Blocking the synthesis of these neuroestrogens can alter the pulsatility of GnRH release. researchgate.net
Kisspeptin neurons, which express estrogen receptors, are considered key mediators of estrogen's feedback on GnRH release. nih.govmdpi.com Estradiol differentially regulates kisspeptin expression in different hypothalamic regions, with the arcuate nucleus being associated with negative feedback and the anteroventral periventricular area with positive feedback, which is crucial for the preovulatory GnRH surge. nih.gov
The effects of estrone benzoate on gonadotropins and testosterone levels vary across different animal models. In a study involving intact and castrated male rabbits, the administration of estradiol benzoate did not affect the mean serum levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). researchgate.net However, testosterone levels showed an insignificant increase in most subgroups, with a significant increase noted in the intact male rabbit subgroup at a specific dose. researchgate.net
In orchidectomized rats, the combination of testosterone propionate and estradiol benzoate was studied for its effects on serum LH and FSH. nih.gov In beef cattle, exogenous estradiol benzoate has been observed to have a negative effect on FSH levels. copernicus.org
In rodent models, particularly mice, exogenous estradiol benzoate has been shown to disrupt spermatogenesis. nih.gov Studies have indicated that estradiol benzoate can induce testicular atrophy and disorders in spermatogenesis, leading to infertility. nih.gov This impairment is linked to an increase in apoptosis (programmed cell death) within the testes. The number of TUNEL-positive cells, an indicator of apoptosis, was significantly increased in the testes of mice treated with estradiol benzoate. nih.gov
Furthermore, estradiol benzoate treatment was found to upregulate the mRNA expression levels of several pro-apoptotic factors, including Fas, TNF, Cytochrome C, Apaf1, Chop, and various caspases (Caspase-3, -8, -9, and -12). nih.gov It also influenced the estrogen receptor (ER) signaling pathway by upregulating the expression of ER α, ER β, and other related genes. nih.gov While estrogen is known to have a regulatory role in the testis, excessive exogenous estrogen can have deleterious effects on male fertility. researchgate.netoup.com
| Parameter | Effect | Mechanism | Source |
|---|---|---|---|
| Testicular Histo-architecture | Testicular atrophy, spermatogenesis disorder | - | nih.gov |
| Apoptosis | Increased number of TUNEL-positive cells | Upregulation of pro-apoptotic factors (Fas, TNF, Caspases) | nih.gov |
| Gene Expression | Upregulation of genes in the estrogen receptor signaling pathway (ERα, ERβ) | - | nih.gov |
In avian species, estrogens, including estradiol benzoate, play a crucial role in the sexual differentiation of the reproductive axis and reproductive behaviors. nih.gov Estrogen is essential for the normal development of the ovary in female embryos. nih.gov Treatment of female quail with estradiol benzoate resulted in the development of right oviducts in their female offspring, leading to an atypical symmetrical reproductive tract. nih.gov
Estrogen is a key hormone in preparing birds for breeding by stimulating the growth of reproductive organs and promoting follicular maturity. ijciss.org It is also involved in vitellogenesis, the process of yolk protein synthesis. ijciss.orgijciss.org In male domestic fowls, embryonic exposure to estradiol benzoate significantly lowered the incidence of crowing in adulthood, a typically male-specific vocal behavior. researchgate.net
Neurobiological and Behavioral Investigations in Animal Models
Estrone benzoate has been found to influence a range of non-reproductive behaviors in animal models, including anxiety, fear, and activity levels. In ovariectomized mice, estradiol benzoate treatment heightened fear responses in various anxiety-provoking situations such as the open field, dark-light transition, and elevated plus maze tests. nih.gov Animals treated with estradiol benzoate also exhibited more freezing behavior in response to a conditioned stimulus. nih.gov Interestingly, while it decreased activity in these fear-inducing environments, it increased activity in the safer environment of a home cage running wheel. nih.gov
In rhesus monkeys, estradiol benzoate has been studied for its effects on sexual and related behaviors. nih.gov In male mice with disrupted estrogen receptor genes, there was a noted decrease in aggressive behaviors. nih.gov The study of brain-derived estrogens in birds has highlighted their role in activating reproductive behaviors, with the aromatization of testosterone to estradiol in the brain being a critical step. nih.gov
Impact on Brain Regions and Neuronal Activity
Estrone benzoate has been shown to exert significant effects on the ultrastructure of neurons in specific brain regions of animal models. In studies involving female rats, long-term administration of estradiol benzoate led to an increase in the proportion of neurons containing stacks of rough endoplasmic reticulum in the ventromedial hypothalamus and the medial preoptic nucleus. bohrium.com Specifically, a 30% increase was observed in the ventromedial hypothalamus and a 17% increase in the medial preoptic nucleus. bohrium.com Shorter-term treatment also affected the stacking of rough endoplasmic reticulum, but this was limited to neurons in the ventromedial hypothalamus. bohrium.com Notably, no significant effects were observed in the neurons of the arcuate nucleus of the hypothalamus or the midbrain central gray. bohrium.com
In ovariectomized mice, estradiol benzoate replacement therapy was found to normalize changes in synaptic ultrastructure induced by the ovariectomy. nih.gov This included a reduction in the width of the synaptic cleft, an increase in the thickness of the postsynaptic density (PSD), and a greater number of synaptic vesicles in the presynaptic terminals of both the cerebral cortex (Fr1 area) and the hippocampus (CA1 area). nih.gov These structural modifications at the synaptic level are believed to be associated with the beneficial effects of estradiol benzoate on memory and learning behaviors. nih.gov
| Brain Region | Effect of Estrone Benzoate | Animal Model |
| Ventromedial Hypothalamus | Increased stacking of rough endoplasmic reticulum | Female Rat |
| Medial Preoptic Nucleus | Increased stacking of rough endoplasmic reticulum | Female Rat |
| Arcuate Nucleus | No significant effect on neuronal ultrastructure | Female Rat |
| Midbrain Central Gray | No significant effect on neuronal ultrastructure | Female Rat |
| Cerebral Cortex (Fr1) | Reduced synaptic cleft width, increased PSD thickness, increased synaptic vesicles | Ovariectomized Mouse |
| Hippocampus (CA1) | Reduced synaptic cleft width, increased PSD thickness, increased synaptic vesicles | Ovariectomized Mouse |
Regulation of Sexual Behavior Patterns
Estrone benzoate has demonstrated a significant capacity to regulate sexual behavior patterns in various animal models. In castrated male rats, daily administration of estradiol benzoate for a week or more was shown to induce lordosis behavior. oup.com However, the response in intact males was less pronounced. oup.com The estrogen-induced lordosis in males required larger doses of estradiol benzoate and the responses were less consistent compared to females. oup.com
In ovariectomized rhesus monkeys, the administration of estradiol benzoate was also studied for its effects on sexual and related behaviors. nih.gov Furthermore, neonatal treatment of female dogs and rats with a combination of estradiol benzoate and progesterone resulted in a lack of sexual receptivity and mating behaviors in adulthood, even after hormonal priming to induce estrus. scielo.br This suggests that early life exposure to these hormones can permanently alter the neural circuits governing sexual behavior. scielo.br Studies in male mice with disrupted estrogen receptor genes have further highlighted the role of estrogen signaling in male sexual behaviors, where the absence of the estrogen receptor-α gene led to reduced intromissions and a lack of ejaculations, despite normal mounting behavior. nih.govresearchgate.net
| Animal Model | Treatment | Effect on Sexual Behavior |
| Male Rat (castrated) | Daily Estradiol Benzoate | Induction of lordosis |
| Male Rat (intact) | Daily Estradiol Benzoate | Less responsive in exhibiting lordosis |
| Rhesus Monkey (ovariectomized) | Estradiol Benzoate | Modulation of sexual and related behaviors |
| Female Dog (neonatal) | Estradiol Benzoate + Progesterone | Lack of sexual receptivity in adulthood |
| Female Rat (neonatal) | Estradiol Benzoate + Progesterone | Absence of lordosis and mating in adulthood |
Stress Response Modulation in Animal Models
Pre-treatment with estradiol benzoate has been found to modulate the response of the hypothalamic-pituitary-adrenal (HPA) axis and gene expression in catecholaminergic neuronal locations in ovariectomized (OVX) rats exposed to immobilization stress. nih.govbioscientifica.comnih.gov In these studies, estradiol benzoate increased basal corticosterone levels but prevented any further rise in response to both single and repeated immobilization stress. nih.govbioscientifica.com This modulatory effect on the HPA axis response is indicative of an estrogen receptor-alpha (ERα) mediated mechanism. nih.govbioscientifica.com
Furthermore, estradiol benzoate treatment abrogated the stress-induced rise in dopamine-beta-hydroxylase (Dbh) mRNA in the locus coeruleus. nih.govbioscientifica.com In the nucleus of the solitary tract, the stress-induced increases in both tyrosine hydroxylase and Dbh mRNAs were either absent or significantly attenuated in rats treated with estradiol benzoate. nih.govbioscientifica.com These findings demonstrate that estradiol benzoate can modulate the stress-triggered induction of gene expression for norepinephrine biosynthetic enzymes in key brain regions involved in the stress response. nih.govbioscientifica.com
| Stress Model | Animal Model | Parameter Measured | Effect of Estrone Benzoate |
| Immobilization Stress | Ovariectomized Rat | Corticosterone Levels | Increased basal levels, prevented further stress-induced rise |
| Immobilization Stress | Ovariectomized Rat | Dbh mRNA in Locus Coeruleus | Abrogated stress-induced increase |
| Immobilization Stress | Ovariectomized Rat | Tyrosine Hydroxylase and Dbh mRNA in Nucleus of the Solitary Tract | Attenuated or absent stress-induced increase |
Neuroprotective Mechanisms in Spinal Cord Injury Models (Pre-clinical)
In pre-clinical models of spinal cord injury (SCI), estrogenic compounds, including estradiol benzoate, have demonstrated significant neuroprotective effects. researchgate.netbiorxiv.orgbiorxiv.org The therapeutic potential of these compounds is attributed to their ability to mitigate a range of pathophysiological effects that occur following SCI, leading to improvements in functional outcomes such as locomotion. researchgate.netbiorxiv.org
The neuroprotective mechanisms of estrogens in the context of SCI are multifaceted. They have been shown to suppress pro-inflammatory pathways, reduce oxidative stress, and inhibit apoptosis. biorxiv.org A functional network analysis of proteins modulated by estrogen after SCI revealed an upregulation of known neuroprotective pathways, such as the HIF-1 pathway, and a simultaneous downregulation of pro-inflammatory pathways, including the IL-17 pathway. researchgate.netbiorxiv.org These actions collectively contribute to a more favorable environment for neuronal survival and functional recovery following traumatic injury to the spinal cord. researchgate.netbiorxiv.orgnih.gov
| Pathophysiological Process in SCI | Effect of Estrogenic Compounds (including Estrone Benzoate) |
| Inflammation | Suppression of pro-inflammatory pathways (e.g., IL-17) |
| Oxidative Stress | Reduction of oxidative damage |
| Apoptosis | Inhibition of programmed cell death |
| Neuroprotective Pathways | Upregulation of pathways (e.g., HIF-1) |
Cardiovascular Cell Biology Research in In Vitro Systems
Inhibition of Smooth Muscle Cell Growth and Proliferation
In vitro studies have demonstrated that estradiol benzoate is effective in inhibiting the growth and proliferation of human aortic smooth muscle cells (SMCs). ahajournals.org The inhibitory effects of estradiol benzoate on SMC DNA synthesis, collagen synthesis, and cell number were observed, although it was found to be approximately half as potent as 17β-estradiol in this regard. ahajournals.org The relative potency of various estrogens to inhibit SMC proliferation was found to correlate with their relative affinities for estrogen receptors. ahajournals.org The inhibitory actions of estradiol benzoate on these cellular processes were reversed by an estrogen receptor antagonist, indicating a receptor-mediated mechanism. ahajournals.org
| Estrogen Compound | Relative Potency in Inhibiting SMC Growth |
| 17β-estradiol | Most potent |
| Estradiol valerate (B167501) | Less potent than 17β-estradiol |
| Estradiol cypionate | Similar potency to estradiol benzoate |
| Estrone, benzoate | Half as potent as 17β-estradiol |
| Estrone | Much less active |
| Estriol (B74026) | Much less active |
| 17α-estradiol | Much less active |
Effects on Mitogen-Activated Protein Kinase (MAPK) Activity
Estradiol benzoate has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) activity in human aortic smooth muscle cells (SMCs). ahajournals.org The activation of MAPK is a critical step in the signaling cascade that leads to cell proliferation. The inhibitory effect of estradiol benzoate on platelet-derived growth factor (PDGF)-BB-induced MAPK activity was observed, and this effect was also found to be mediated through the estrogen receptor, as it was reversed by an estrogen receptor antagonist. ahajournals.org The potency of various estrogens in inhibiting MAPK activity mirrored their potency in inhibiting SMC growth, with 17β-estradiol being the most potent, followed by estradiol valerate, estradiol cypionate, and estradiol benzoate. ahajournals.org Other estrogens such as estrone, estriol, and 17α-estradiol showed minimal inhibition of MAPK activity. ahajournals.org
| Estrogen Compound | Inhibition of PDGF-BB-induced MAPK Activity |
| 17β-estradiol | Significant inhibition |
| Estradiol valerate | Significant inhibition |
| Estradiol cypionate | Significant inhibition |
| This compound | Significant inhibition |
| Estrone | Minimal inhibition (4% to 10%) |
| Estriol | Minimal inhibition (4% to 10%) |
| Estrone sulfate (B86663) | Minimal inhibition (4% to 10%) |
| 17α-estradiol | Minimal inhibition (4% to 10%) |
Endothelin Synthesis Modulation in Endothelial Cell Lines
There is no direct research available that investigates the specific effects of estrone benzoate on the modulation of endothelin synthesis in endothelial cell lines. However, studies conducted on its parent compound, estrone, provide some insight. Research on porcine coronary artery endothelial cells has shown that estrone, unlike estradiol, was unable to lower or inhibit the secretion of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. ahajournals.org Another study confirmed that estrone and its sulfate metabolite are significantly less active in inhibiting ET-1 synthesis compared to estradiol. ahajournals.org Based on the inactivity of its parent compound, it is hypothesized that estrone benzoate would likely exhibit minimal to no significant modulatory effect on endothelin synthesis, though direct experimental evidence is absent.
Receptor-Mediated Effects on Organ Development in Animal Models (e.g., Uterotrophic Bioassays)
No specific studies or data from uterotrophic bioassays for estrone benzoate are available in the scientific literature. The uterotrophic bioassay is a standard in vivo test used to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents. researchgate.net This assay is crucial for determining the potency of estrogen receptor agonists. researchgate.net
While data for estrone benzoate is absent, the uterotrophic assay is a well-established method for evaluating other estrogens. researchgate.net For instance, the assay has been widely used to determine the estrogenic activity of various compounds, including ethynyl estradiol, methoxychlor, and nonylphenol, by observing significant increases in uterine weight in rats. oup.com The lack of such data for estrone benzoate is a direct consequence of its status as a non-marketed chemical intermediate that was quickly superseded by the more active estradiol benzoate. wikipedia.org Therefore, its receptor-mediated effects on organ development in animal models have not been characterized.
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating complex mixtures and quantifying specific compounds like estrone (B1671321) benzoate (B1203000).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estrone benzoate, offering high resolution and sensitivity. It is widely applied for both qualitative identification and quantitative determination in various matrices.
Applications in Quantification: HPLC, often coupled with UV detection, has been established for the quantification of estrone benzoate and related compounds in pharmaceutical preparations and environmental samples drugfuture.comosha.govresearchgate.netunesp.brbioline.org.brcdc.gov. For instance, a method utilizing a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water has been described for separating and quantifying estrone benzoate, with UV detection typically set at wavelengths around 200-237 nm cdc.gov. The method demonstrated good precision, with relative standard deviations (Sr) for estrone benzoate reported as 0.032 at a range of 0.5-64 µ g/sample cdc.gov. Detection limits for estrone benzoate using HPLC have been reported in the nanogram range, depending on the specific setup and sample matrix unesp.brcdc.gov.
Method Validation: Validation studies for HPLC methods often include assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) unesp.br. For example, a method for estrone benzoate showed a linear response over a range of 0.5 to 64 µ g/sample with an Sr of 0.032 cdc.gov. Another study involving various estrogen compounds, including estradiol (B170435) benzoate, reported detection limits in the ng/L range after solid-phase extraction (SPE) preconcentration unesp.br.
Thin-Layer Chromatography (TLC) for Qualitative and Metabolic Studies
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative identification and initial screening of estrone benzoate, particularly in conjunction with other analytical techniques.
Identification and Separation: TLC is effective for separating estrone benzoate from other estrogenic compounds based on differences in polarity. A study combining TLC with micro-Raman imaging spectroscopy successfully separated six estrogen preparations, including estradiol benzoate, using a silica (B1680970) gel plate and a solvent system of toluene (B28343) and ethyl acetate (B1210297) (70:30) nih.govresearchgate.netdntb.gov.uamdpi.com. The Rf values obtained from TLC provide information about the compound's polarity, aiding in its identification nih.govresearchgate.netmdpi.com.
Qualitative Analysis: TLC is often used as a preliminary step for quality control and identification of pharmaceutical formulations containing estrogens bioline.org.br. Its simplicity and cost-effectiveness make it suitable for rapid screening. While primarily qualitative, densitometric methods can be applied for semi-quantitative analysis bioline.org.br.
Spectroscopic and Mass Spectrometric Approaches
Spectroscopic and mass spectrometric techniques provide detailed structural information and highly sensitive detection capabilities for estrone benzoate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become indispensable for the accurate quantification of estrone benzoate in complex biological and environmental matrices.
High Sensitivity and Selectivity: LC-MS/MS methods offer significantly lower detection limits compared to HPLC-UV, enabling the analysis of trace amounts of estrone benzoate. Studies have reported the use of LC-MS/MS for quantifying various estrogen compounds, with detection limits often in the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) range fda.gov.twthermofisher.comanapharmbioanalytics.comresearchgate.netscielo.br. For instance, a validated method for quantifying estradiol benzoate in bovine hair and plasma using LC-MS/MS achieved a detection limit of 0.81 ng/g . Another study using LC-MS/MS for estrogen determination in cosmetics reported LOQs of 0.1 ppm for estradiol benzoate fda.gov.tw.
Applications in Bioanalysis and Environmental Monitoring: LC-MS/MS is crucial for analyzing estrone benzoate in biological fluids (e.g., serum, plasma, urine) and environmental samples due to its ability to handle complex matrices and provide specific identification through mass-to-charge ratios and fragmentation patterns thermofisher.comanapharmbioanalytics.comresearchgate.netscielo.br. Methods often employ reversed-phase HPLC columns, such as C18, with gradient elution using acetonitrile and water mixtures fda.gov.twthermofisher.com.
Micro-Raman Imaging Spectroscopy for Compound Identification
Micro-Raman Imaging Spectroscopy, often coupled with TLC, offers a powerful method for the molecular identification of estrone benzoate by analyzing its unique vibrational spectrum.
Molecular Fingerprinting: Raman spectroscopy provides a molecular fingerprint of a compound, allowing for its identification based on characteristic spectral peaks. When combined with TLC, it enables the in-situ identification of separated components on the TLC plate nih.govresearchgate.netdntb.gov.uamdpi.comx-mol.net. A study demonstrated the successful identification of six estrogen preparations, including estradiol benzoate, by combining TLC separation with micro-Raman imaging nih.govresearchgate.netmdpi.com. The Raman spectra, collected using a 532 nm laser, provided structural information that, along with TLC Rf values, confirmed the identity of the compounds nih.govresearchgate.netmdpi.com.
Specificity and Stability: This hyphenated technique offers strong specificity and good stability, making it a reliable method for identifying estrogen preparations, even in the presence of excipients nih.govresearchgate.netmdpi.com. The detection limits for estrogens using this combined method were reported in the range of 0.497 to 1.00 mg/mL nih.govresearchgate.netmdpi.com.
Fluorometric Procedures for Estrogen Detection
Fluorometric methods offer sensitive detection of estrogens, including estrone benzoate, by measuring the fluorescence emitted after a specific chemical reaction.
Dansyl Chloride Derivatization: A sensitive and reproducible fluorometric procedure for determining estrogens in pharmaceutical preparations involves their reaction with dansyl chloride. This reaction forms fluorescent derivatives that can be quantified using a spectrofluorometer researchgate.netnih.govnih.gov. While direct mention of estrone benzoate in this specific context is limited, estrone and estradiol benzoate have been successfully analyzed using such methods researchgate.net. The method allows for the determination of estrogens with high accuracy (±1.29%) and precision (±0.896 to ±1.73%) researchgate.net.
Application in Pharmaceutical Analysis: Fluorometric detection, often after derivatization, has been applied to analyze various estrogen preparations, including estrone and estradiol benzoate, in pharmaceutical formulations and biological samples researchgate.netnih.govnih.gov. Detection limits can be very low, in the picogram range, when coupled with sensitive derivatization agents and optimized chromatographic separation nih.gov.
Future Directions and Emerging Research Avenues
Further Elucidation of Non-classical Estrogen Receptor Signaling Mechanisms
Estrone (B1671321), a naturally occurring estrogen, is known to interact with estrogen receptors (ERs) to mediate its biological effects wikipedia.org. Beyond the classical genomic pathway, which involves nuclear translocation and gene transcription, estrogens can also engage in rapid, non-classical signaling pathways. These pathways are often initiated at the cell membrane or through intracellular signaling cascades, such as those involving PI3K, MAPK, and ERK1/2, and are frequently mediated by membrane-associated receptors like G-protein coupled estrogen receptor 1 (GPER1) mdpi.comnih.govnih.govwikipedia.org. Estrone, while generally less potent than estradiol (B170435), can still activate these mechanisms wikipedia.org.
Future research could explore the specific ways estrone, released from its benzoate (B1203000) ester, participates in these non-classical signaling cascades. Investigating estrone benzoate's potential to activate membrane-bound ERs or other signaling molecules, and characterizing the downstream effects on cellular processes in various tissues, represents a significant research area. Understanding these non-classical actions of estrone, particularly when delivered via estrone benzoate, could reveal novel therapeutic targets and mechanisms of action distinct from traditional endocrine effects, potentially offering new insights into estrogenic actions in areas like neuroprotection or cardiovascular health mdpi.comnih.govwikipedia.orgcreative-diagnostics.com.
Advanced Pharmacokinetic and Pharmacodynamic Modeling in Animal Research
The esterification of estrogens, such as with the benzoate moiety, is a strategy employed to modify their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, often aiming to prolong their duration of action or improve bioavailability drugbank.comwikipedia.orgwikipedia.org. While specific PK/PD data for estrone benzoate is limited due to its lack of clinical use, it is understood that upon administration, it would likely undergo hydrolysis by esterases to release estrone drugbank.comwikipedia.orgwikipedia.org. For comparison, estradiol benzoate, a related ester, has demonstrated a duration of action of approximately 2-3 days following intramuscular injection, with peak plasma levels typically reached within about 2 days wikipedia.orgnih.gov. Benzoate esters generally exhibit shorter durations of action compared to longer-chain esters like cypionate or valerate (B167501) nih.gov.
Developing advanced PK/PD models for estrone benzoate in preclinical animal studies is a critical future research direction. These models would be instrumental in predicting the release kinetics of estrone from the ester, its subsequent systemic absorption, distribution, metabolism, and excretion. Such sophisticated modeling would enable the optimization of experimental designs, the selection of appropriate animal models, and the prediction of effective dosing regimens for various research applications. Furthermore, these models could contribute to understanding species-specific differences in esterase activity and estrone metabolism, providing a robust framework for future investigations into estrone benzoate's biological actions.
Development of Novel Research Tools and Probes for Steroid Investigations
The chemical structure of estrone benzoate, comprising the estrone steroid nucleus and a benzoate ester, provides a foundation for developing novel research tools. Modifications to either the benzoate ester or the estrone molecule could yield compounds with enhanced properties for specific investigative purposes. For instance, the incorporation of isotopic labels (e.g., deuterium, tritium, or carbon-14) could facilitate detailed pharmacokinetic and metabolic studies of estrone derived from estrone benzoate. Alternatively, conjugation with fluorescent tags or affinity ligands could generate probes for visualizing estrone distribution within cells and tissues or for identifying novel binding partners.
Future research could focus on the synthesis and characterization of such modified estrone benzoate derivatives. These specialized tools would be invaluable for precisely tracking the fate of estrone in biological systems, for studying its interactions with cellular components, and for dissecting the complex signaling pathways it influences. The development of targeted delivery systems or specific esterase-activated prodrugs based on the estrone benzoate structure could also represent a significant advancement in steroid research methodology.
Exploration of Specific Cellular and Tissue Responses Beyond Traditional Endocrine Targets
Estrogens are recognized for their significant influence on numerous non-reproductive tissues, including the brain, cardiovascular system, bone, and immune system, in addition to their primary roles in reproductive health wikipedia.orgwikipedia.orgcreative-diagnostics.comdrugbank.com. Estrone, like other estrogens, is implicated in these diverse physiological processes, often through both classical and non-classical signaling mechanisms wikipedia.orgmdpi.comnih.govwikipedia.orgcreative-diagnostics.com. As estrone benzoate functions as a prodrug for estrone, its administration offers a potential route to investigate these broader effects.
Future research efforts should aim to explore the specific cellular and tissue responses elicited by estrone derived from estrone benzoate, particularly in non-traditional target tissues. This could involve investigating its impact on neuroprotection, cognitive function, mood regulation, vascular health, or metabolic processes. Understanding how estrone benzoate influences these non-reproductive targets, and whether its effects differ from or complement those of estradiol benzoate or other estrogenic compounds, could uncover new therapeutic applications for estrone-based therapies or provide critical insights into the complex interplay of estrogen signaling in systemic physiology and disease pathogenesis.
Compound List
Estrone, benzoate
Estrone (E1)
Estradiol (E2)
Estradiol benzoate (EB)
Benzoic acid
Estrogen Receptor (ER)
Estrogen Receptor alpha (ERα)
Estrogen Receptor beta (ERβ)
G-protein coupled estrogen receptor 1 (GPER1)
PI3K (Phosphatidylinositol-3-OH kinase)
MAPK (Mitogen-activated protein kinase)
ERK1/2 (Extracellular signal-regulated kinase 1/2)
CREB (cAMP-responsive element-binding protein)
Q & A
Q. How should contradictory results between estrone benzoate’s endocrine effects and its benzoate moiety’s metabolic impacts be interpreted?
- Methodological Answer : Apply causal inference frameworks (e.g., directed acyclic graphs) to disentangle direct hormonal effects from benzoate-related confounding (e.g., sodium benzoate’s mitochondrial toxicity). Use knock-out animal models lacking aromatase to isolate benzoate-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
